molecular formula C10H13NS B15322473 2-(4-Ethylphenyl)ethanethioamide

2-(4-Ethylphenyl)ethanethioamide

Cat. No.: B15322473
M. Wt: 179.28 g/mol
InChI Key: CDSIWGGDUIQZJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)ethanethioamide typically involves the reaction of 4-ethylbenzyl chloride with thioacetamide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)ethanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Ethylphenyl)ethanethioamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, although specific medical uses are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)ethanethioamide: Similar structure but with a chlorine atom instead of an ethyl group.

    2-(4-Methoxyphenyl)ethanethioamide: Contains a methoxy group instead of an ethyl group.

    2-(4-Methylphenyl)ethanethioamide: Has a methyl group instead of an ethyl group.

Uniqueness

2-(4-Ethylphenyl)ethanethioamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and can lead to different applications and properties .

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

2-(4-ethylphenyl)ethanethioamide

InChI

InChI=1S/C10H13NS/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12)

InChI Key

CDSIWGGDUIQZJD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC(=S)N

Origin of Product

United States

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